15-Pgdh-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

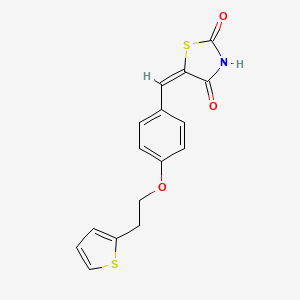

15-Pgdh-IN-2 is a potent inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is crucial for the degradation of prostaglandins, which are lipid compounds that perform various physiological functions, including inflammation regulation and tissue repair. By inhibiting 15-PGDH, this compound increases the levels of prostaglandins, particularly prostaglandin E2 (PGE2), thereby enhancing tissue regeneration and repair processes .

Preparation Methods

The synthesis of 15-Pgdh-IN-2 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically involves the use of thiazolidinedione derivatives, which are known for their inhibitory activity against 15-PGDH. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Chemical Reactions Analysis

15-Pgdh-IN-2 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with several reagents, such as NAD+ (nicotinamide adenine dinucleotide), which is essential for its inhibitory activity. The major products formed from these reactions include oxidized and reduced forms of the compound, which are crucial for its function as an inhibitor .

Scientific Research Applications

15-Pgdh-IN-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of 15-PGDH and its effects on prostaglandin levels. In biology and medicine, the compound is used to investigate its potential therapeutic effects in tissue regeneration, wound healing, and inflammation regulation. It has shown promise in enhancing hematopoietic recovery after bone marrow transplantation and in accelerating the repair of tissues such as the colon and liver .

Mechanism of Action

The mechanism of action of 15-Pgdh-IN-2 involves its binding to the active site of 15-PGDH, thereby inhibiting the enzyme’s activity. This inhibition prevents the degradation of prostaglandins, leading to increased levels of PGE2. The elevated PGE2 levels then activate various signaling pathways, including the AKT pathway, which promotes tissue regeneration and repair. The compound’s interaction with key residues in the enzyme’s active site, such as Ser138 and Tyr151, is crucial for its inhibitory activity .

Comparison with Similar Compounds

15-Pgdh-IN-2 is unique in its high potency and selectivity for 15-PGDH. Similar compounds include SW033291 and other thiazolidinedione derivatives, which also inhibit 15-PGDH but may differ in their binding affinities and mechanisms of action. The uniqueness of this compound lies in its ability to strongly stabilize the enzyme in a cofactor-dependent manner, making it a valuable tool for studying prostaglandin signaling pathways .

Properties

Molecular Formula |

C16H13NO3S2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

(5E)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione |

InChI |

InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10+ |

InChI Key |

NTKWOUHXDKSPIX-GXDHUFHOSA-N |

Isomeric SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)S3 |

Canonical SMILES |

C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)

![(E,6R)-6-[(3S,5R,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12386757.png)

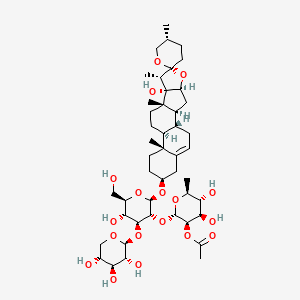

![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

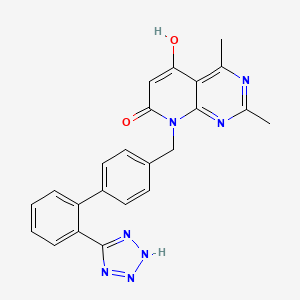

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)

![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)